3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the coupling of a 4-fluorophenylpyridine derivative with a propyl chain, followed by the formation of the thiazolidine-2,4-dione ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling and cyclization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have distinct physical and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It shows promise as a lead compound in the development of drugs for treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one: This compound has a similar structure but features an oxazolidinone ring instead of a thiazolidine ring.
Thiazolidinediones: A class of compounds with a thiazolidine-2,4-dione core, known for their antidiabetic properties.
Uniqueness
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both a fluorophenyl group and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
918145-89-8 |
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Molecular Formula |
C17H15FN2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-6-4-13(5-7-14)15-8-3-12(10-19-15)2-1-9-20-16(21)11-23-17(20)22/h3-8,10H,1-2,9,11H2 |
InChI Key |
PMDIPYYMTHMDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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